(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Catalog No.
S13605981
CAS No.
M.F
C11H12BrFO
M. Wt
259.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Product Name

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

IUPAC Name

[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanol

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

InChI

InChI=1S/C11H12BrFO/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2

InChI Key

YORAZNIZSUJHPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CC(=C(C=C2)Br)F

The compound (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is a synthetic organic molecule characterized by a cyclobutyl group attached to a methanol moiety, with a 4-bromo-3-fluorophenyl substituent. This structure suggests potential applications in medicinal chemistry due to the presence of halogen substituents, which often enhance biological activity and lipophilicity. The molecular formula for this compound is C11_{11}H12_{12}BrF, and it features a unique combination of cyclic and aromatic structures that may influence its reactivity and interaction with biological targets.

The chemical reactivity of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, potentially reacting with nucleophiles to form new compounds.
  • Alcohol Reactions: The hydroxyl group in the methanol part of the molecule can undergo dehydration to form ethers or esters under acidic conditions.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and the presence of oxidizing agents.

These reactions indicate that the compound could serve as a versatile intermediate in organic synthesis.

Synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol can be approached through several methods:

  • Cyclization Reactions: Starting from suitable precursors like 4-bromo-3-fluorobenzaldehyde and cyclobutanol, cyclization can be achieved under acidic or basic conditions.
  • Functional Group Modifications: The introduction of the bromine and fluorine atoms can be done via electrophilic aromatic substitution techniques followed by functionalization of the resulting cyclobutyl compound.
  • Reduction Reactions: If starting from ketones or aldehydes, reduction reactions using lithium aluminum hydride or sodium borohydride could yield the desired alcohol.

These methods highlight the versatility in synthetic strategies available for producing this compound.

The potential applications of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol include:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
  • Chemical Probes: It could be utilized as a chemical probe in biological studies to investigate specific pathways or interactions within cells.
  • Material Science: Its unique structure may lend itself to applications in materials science, particularly in creating polymers or other functional materials.

Interaction studies involving (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol would typically focus on:

  • Binding Affinity Assessments: Evaluating how well this compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Structure-Activity Relationship Analysis: Utilizing computational models and experimental data to understand how variations in structure affect biological activity .
  • Toxicity Profiling: Assessing potential cytotoxic effects on various cell lines to determine safety profiles for further development.

Several compounds share structural similarities with (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol, each exhibiting unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-BromophenolAromatic ring with bromineAntimicrobialSimple phenolic structure
3-FluoroanilineAmino group on fluorinated benzeneAnticancerAmino group enhances reactivity
CyclobutanolCyclobutane with hydroxyl groupSolvent propertiesRing strain influences reactivity

The uniqueness of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol lies in its combination of both cyclic and aromatic components, which may provide distinct pharmacological profiles compared to these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

258.00556 g/mol

Monoisotopic Mass

258.00556 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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